
tert-Butyl ((1R,3S)-5-hydroxyadamantan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE is a complex organic compound featuring a tert-butyl group and a hydroxyadamantane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE typically involves multiple steps, starting from adamantane derivatives. The key steps include:
Hydroxylation: Introduction of a hydroxyl group to the adamantane core.
Carbamate Formation: Reaction of the hydroxylated adamantane with tert-butyl isocyanate under controlled conditions to form the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with cost-effective production techniques.
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features can be exploited to develop new therapeutic agents with improved efficacy and selectivity.
Industry
In industry, TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-tert-butyl-N-[(1R,2S,3S,5S,7S)-5-hydroxyadamantan-2-yl]-5-(1H-pyrazol-1-yl)-1H-pyrazole-4-carboxamide
Uniqueness
TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE is unique due to its specific combination of a tert-butyl group and a hydroxyadamantane moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C15H25NO3 |
|---|---|
Peso molecular |
267.36 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R,3S)-5-hydroxy-2-adamantyl]carbamate |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(17)16-12-10-4-9-5-11(12)8-15(18,6-9)7-10/h9-12,18H,4-8H2,1-3H3,(H,16,17)/t9?,10-,11+,12?,15? |
Clave InChI |
FPXFIWIGKRXKPX-NNCVSNBRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC1[C@@H]2CC3C[C@H]1CC(C2)(C3)O |
SMILES canónico |
CC(C)(C)OC(=O)NC1C2CC3CC1CC(C3)(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



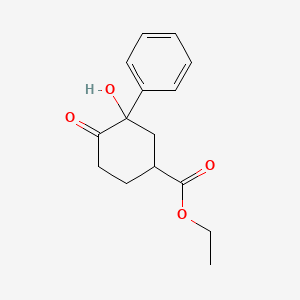

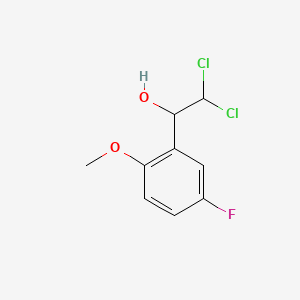

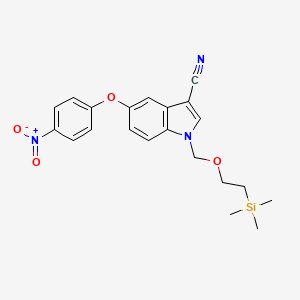
![4-[2-[7-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14023241.png)
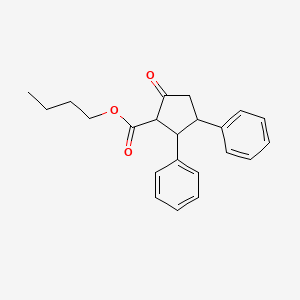
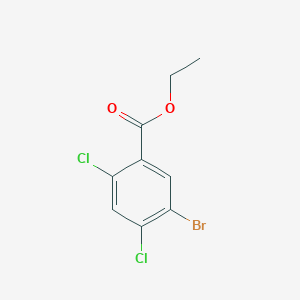
![4'-Bromo-2',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14023252.png)
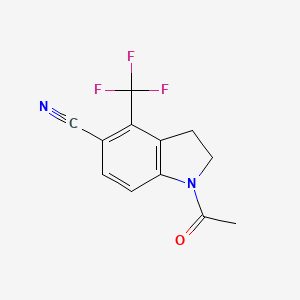
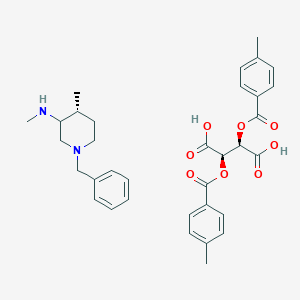
![Dimethyl (2Z,3Z)-2,3-bis(benzo[1,3]dioxol-5-ylmethylidene)butanedioate](/img/structure/B14023277.png)
![2-[8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide](/img/structure/B14023279.png)
